Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl-
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Overview
Description
Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- typically involves the reaction of cyclohexyl isocyanide with 4-methylmorpholine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the morpholinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces the corresponding reduced forms of the compound .
Scientific Research Applications
Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- is used in various scientific research applications, including:
Chemistry: It is employed as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar structural features but different reactivity and applications.
Cyclohexylamine: Shares the cyclohexyl group but lacks the morpholinium structure.
N-Methylmorpholine: Similar in structure but with different functional groups.
Uniqueness
Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- is unique due to its combination of the morpholinium and cyclohexylcarbonimidoyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
InChI |
InChI=1S/C14H26N3O/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14/h14H,2-12H2,1H3/q+1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJXCABXAYTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N3O+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174760 |
Source
|
Record name | Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20702-21-0 |
Source
|
Record name | Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholinium, 4-(2-((cyclohexylcarbonimidoyl)amino)ethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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